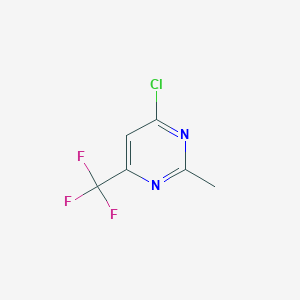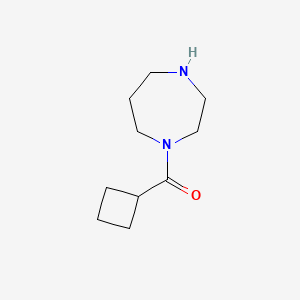
1-(Cyclobutylcarbonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylcarbonyl)-1,4-diazepane, also known as CDCD, is a six-membered ring compound with two nitrogen atoms present in its heterocyclic structure. It has the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol .
Synthesis Analysis
The synthesis of 1-(Cyclobutylcarbonyl)-1,4-diazepane could potentially involve carbonyl chemistry . Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . Once a tetrahedral intermediate is formed, aldehydes and ketones cannot reform their carbonyls . Protodeboronation of pinacol boronic esters could also be a part of the synthesis process .Molecular Structure Analysis
The molecular structure of 1-(Cyclobutylcarbonyl)-1,4-diazepane involves a cyclobutylcarbonyl group and a 1,4-diazepane ring . Cycloalkanes, such as cyclobutane, are cyclic hydrocarbons where the carbon atoms are arranged in the form of a ring . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving 1-(Cyclobutylcarbonyl)-1,4-diazepane could potentially involve nucleophilic addition to carbonyls . The carbon of the carbonyl group, being electron-poor, is an electrophile and a target for attack by an electron-rich nucleophilic group . E1 elimination could also be a possible reaction .Aplicaciones Científicas De Investigación
Synthesis Methods and Derivative Formation
Ugi Multicomponent Reaction : A two-step approach combining a Ugi multicomponent reaction with an intramolecular SN2 reaction leads to the efficient synthesis of diazepane systems. This method is notable for its high yield and versatility in producing various derivatives of 1,4-diazepane (Banfi et al., 2007).
One-Pot Access to Diazepane Derivatives : A cyclodehydrative three-component reaction involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes allows for a user-friendly and stereoselective synthesis of 1,4-diazepane derivatives. This method emphasizes efficiency and simplicity (Sotoca et al., 2009).
Hydrogen Borrowing Syntheses : The synthesis of 1,4-diazacycles through diol-diamine coupling, facilitated by a (pyridyl)phosphine-ligated ruthenium(II) catalyst, showcases a novel method for generating diazepanes. This process is distinguished by its ability to tolerate various amines and alcohols, relevant to medicinal platforms (Nalikezhathu et al., 2023).
Microwave-Assisted Synthesis : Utilizing microwave irradiation, efficient access to 1,4-diazepane derivatives is achieved through the synthesis of 7-substituted-1,4-diazepin-5-ones. This method is recognized for its rapid process and good yield, highlighting the potential for scalable production (Wlodarczyk et al., 2007).
Catalysis and Chemical Transformation
Manganese(III) Complexes in Olefin Epoxidation : Manganese(iii) complexes with 1,4-diazepane ligands show significant potential in olefin epoxidation. The Lewis acidity of these complexes can be tuned, influencing epoxide yield and product selectivity. This application demonstrates the role of 1,4-diazepane in catalytic processes (Sankaralingam & Palaniandavar, 2014).
Solid-Phase Organic Synthesis of Chiral Diazepanes : The solid-phase synthesis of chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes demonstrates their potential as σ1 receptor ligands. This method underscores the importance of 1,4-diazepane in pharmacological research (Fanter et al., 2018).
Biological Evaluation and Medicinal Applications
- T-Type Calcium Channel Blockers : Research on 1,4-diazepane derivatives as T-type calcium channel blockers highlights their potential in treating related diseases. This study discovered a specific compound with promising pharmacokinetic characteristics for further investigation (Gu et al., 2010).
Safety And Hazards
While specific safety data for 1-(Cyclobutylcarbonyl)-1,4-diazepane was not found, it’s generally advised to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes when handling similar chemicals . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Propiedades
IUPAC Name |
cyclobutyl(1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(9-3-1-4-9)12-7-2-5-11-6-8-12/h9,11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAICECVBKBZCGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588160 |
Source


|
| Record name | Cyclobutyl(1,4-diazepan-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(1,4-diazepan-1-yl)methanone | |
CAS RN |
926193-28-4 |
Source


|
| Record name | Cyclobutyl(1,4-diazepan-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine](/img/structure/B1357329.png)
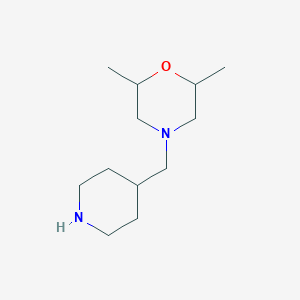
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)
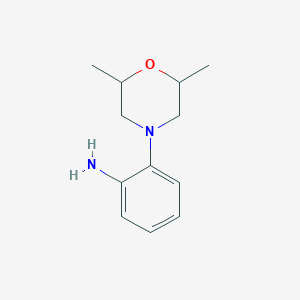
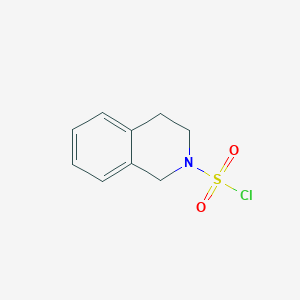
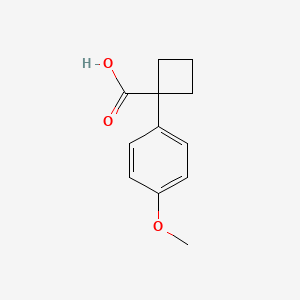
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)
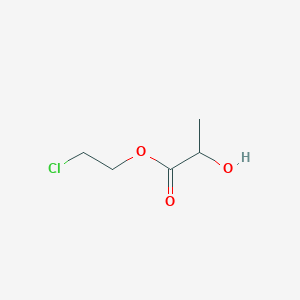
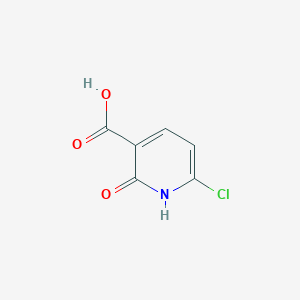
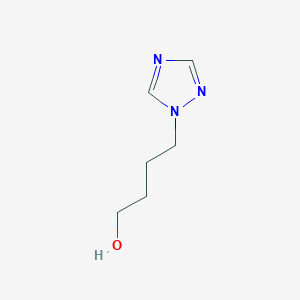
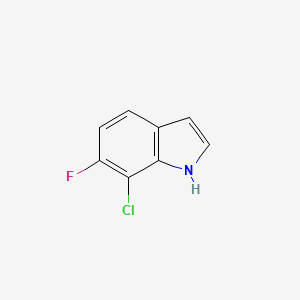

![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)
